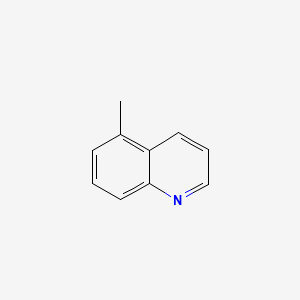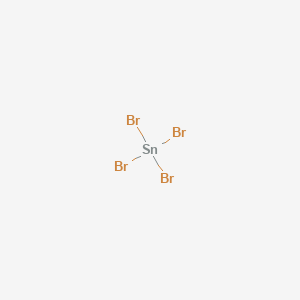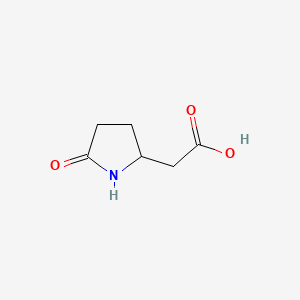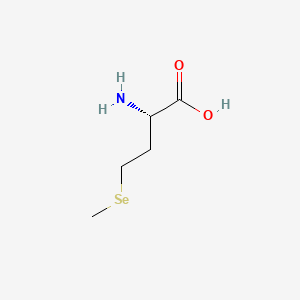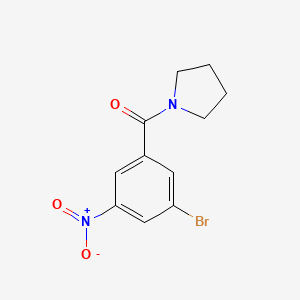
(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H11BrN2O3. It is used in research and development .
Synthesis Analysis
The synthesis of “(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” involves the reaction of 3-Bromo-5-nitrobenzoic acid with thionyl chloride, followed by treatment with pyrrolidine . The reaction is carried out in dichloromethane at 2 - 20℃ .Molecular Structure Analysis
The molecular weight of “(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone” is 299.12 g/mol. The exact structure can be determined using techniques such as NMR and LC-MS .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- A study by Kimbaris and Varvounis (2000) demonstrates the use of related compounds in the synthesis of complex organic structures, specifically pyrrolo[1,2-b]cinnolin-10-one, through reduction processes (Kimbaris & Varvounis, 2000).
- Belyaeva et al. (2018) reported the synthesis of (4-Nitrophenyl)(2-phenylquinolin-3-yl)methanone, indicating the potential of these compounds in constructing complex quinoline derivatives (Belyaeva et al., 2018).
Biological Activities :
- Sharma et al. (2009) explored the antimicrobial and antiviral activities of substituted benzimidazoles, revealing the potential use of similar compounds in developing new antimicrobial agents (Sharma et al., 2009).
- Singh, Singh, and Bhanuka (2016) conducted a study on organotin(IV) complexes of semicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, showing promising antibacterial activities and potential drug development applications (Singh, Singh, & Bhanuka, 2016).
Pharmacological Applications :
- Malik and Khan (2014) investigated novel pyrazoline derivatives as anti-inflammatory and antibacterial agents, highlighting the versatility of related compounds in drug discovery (Malik & Khan, 2014).
Materials Science :
- The work by Huang et al. (2021) on the synthesis and crystal structure analysis of compounds related to (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone offers insights into the material properties and potential applications in materials science (Huang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-bromo-5-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWXHCGADWVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650001 |
Source


|
| Record name | (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
941294-20-8 |
Source


|
| Record name | (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

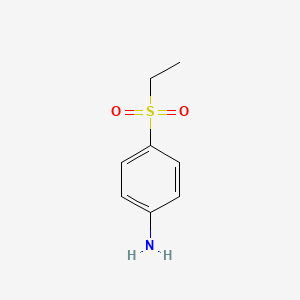
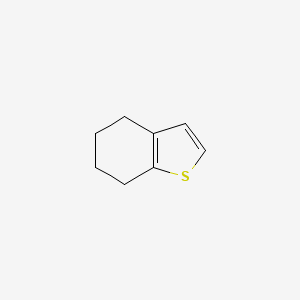
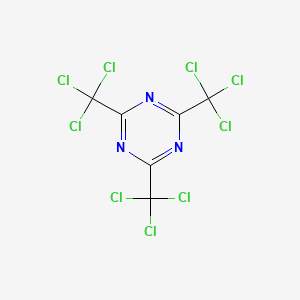
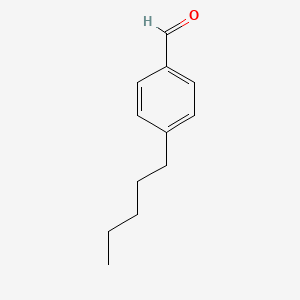
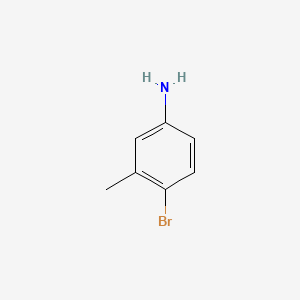
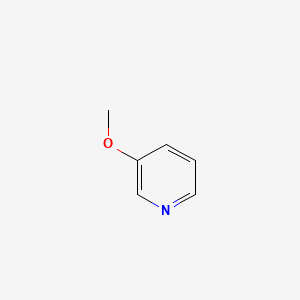
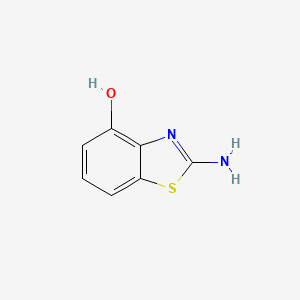
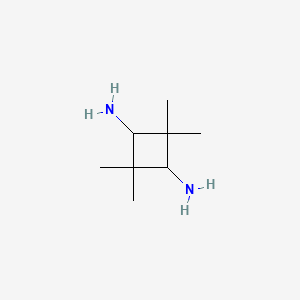
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
